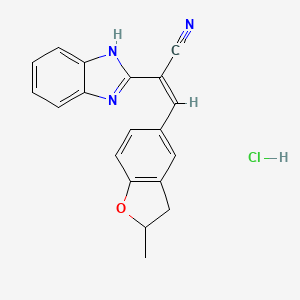
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BRIM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRIM-3 is a derivative of imidazolidinedione, a class of compounds that have been shown to possess various biological activities.
Mécanisme D'action
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide levels. 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are signaling pathways involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of research is the development of 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione analogs with improved potency and selectivity. Another area of research is the exploration of its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. Its synthesis method is relatively simple, and it has low toxicity in vitro and in vivo. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized through a multi-step process involving the reaction of 3-bromo-5-chloro-4-methoxybenzaldehyde with 2-phenylhydrazine-1-carboxamide followed by cyclization with ethyl acetoacetate. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo, and its potential therapeutic applications are being explored.
Propriétés
IUPAC Name |
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-24-15-12(18)7-10(8-13(15)19)9-14-16(22)21(17(23)20-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHSKXKDGMZOJT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5377385.png)
![2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5377393.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5377394.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)


![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)
![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)